molecular formula C30H31N5O3 B3012365 4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242925-69-4

4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B3012365
CAS No.: 1242925-69-4
M. Wt: 509.61
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Benzyl substituents: A 4-benzyl group at position 4 and a 2,5-dimethylbenzyl group at position 2.
  • N-Isobutyl carboxamide: The isobutyl chain at the N-position enhances lipophilicity compared to smaller alkyl groups like isopropyl.

Synthesis typically involves cyclization of hydrazinoquinazoline precursors using carbonyldiimidazole (CDI), followed by alkylation to introduce substituents .

Properties

IUPAC Name

4-benzyl-2-[(2,5-dimethylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O3/c1-19(2)16-31-27(36)23-12-13-25-26(15-23)35-29(33(28(25)37)17-22-8-6-5-7-9-22)32-34(30(35)38)18-24-14-20(3)10-11-21(24)4/h5-15,19H,16-18H2,1-4H3,(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBXYMAPQYBNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Synthesis

The synthesis of this compound involves multiple steps, often starting from simpler precursors. Typically, the synthetic route may include:

  • Formation of the quinazoline core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Substitution reactions : The introduction of the benzyl and dimethylbenzyl groups can be performed using nucleophilic substitution methods.
  • Dioxo and carboxamide functionalities : These are typically introduced in later stages of synthesis to ensure stability and reactivity of the intermediate products.

The exact conditions for each step can vary based on the desired yield and purity of the final product.

Antitumor Activity

Research indicates that compounds similar to 4-benzyl-2-(2,5-dimethylbenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives of quinazoline can inhibit cell proliferation in various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves interference with DNA replication or apoptosis pathways .

Antimicrobial Activity

Some studies have explored the antimicrobial potential of related compounds. For example:

  • Compounds derived from similar scaffolds demonstrated activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The disk diffusion method was frequently employed to assess this activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key points include:

  • Substituent effects : Variations in the benzyl groups (e.g., introducing electron-donating or withdrawing groups) can significantly alter potency.
  • Core modifications : Adjustments to the quinazoline or triazole cores may enhance selectivity or reduce toxicity.

Study 1: Antitumor Efficacy

A study evaluated a series of quinazoline derivatives including our compound against various human tumor cell lines. The results indicated that modifications in the benzyl substituents led to improved IC50 values across several cancer types, suggesting a promising lead for further development .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of similar compounds. The findings revealed that certain structural modifications enhanced activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences:

Compound Name Substituents (Positions) Molecular Weight Key Structural Features
Target Compound 4-benzyl, 2-(2,5-dimethylbenzyl), N-iso-butyl Not explicitly reported High lipophilicity due to isobutyl and dimethylbenzyl groups
4-Benzyl-2-[2-(tert-butylamino)-2-oxoethyl]-N-isopropyl-... () 2-(tert-butylamino-ethyl), N-isopropyl Not reported Polar tert-butylamino group; smaller alkyl chain
2-(2-Chlorobenzyl)-N-cyclopentyl-4-(3-methylbutyl)-... (CAS 1242960-82-2, ) 2-(2-Cl-benzyl), N-cyclopentyl 508.0 Chlorine substituent; cyclopentyl enhances steric bulk
N-Cyclohexyl-2-(4-fluorobenzyl)-4-isobutyl-... () 2-(4-F-benzyl), N-cyclohexyl Not reported Fluorine electron-withdrawing effect; cyclohexyl group
N-(2,4-Dimethoxybenzyl)-3-(4-methoxyphenyl)-... (CAS 1031934-52-7, ) Methoxy substituents 485.5 Electron-donating methoxy groups; altered core (triazolo[1,5-a])

Electronic and Steric Effects

  • For example, 2-(2-chlorobenzyl) () may improve target engagement compared to non-halogenated analogs .
  • Methoxy Derivatives (): Methoxy groups enhance solubility but may reduce metabolic stability due to susceptibility to demethylation.
  • Alkyl Chain Variations: N-Isobutyl (Target): Balances lipophilicity and steric bulk, favoring membrane permeability and prolonged half-life.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.